1-[(4-Bromophenyl)sulfanyl]-2-methylpropan-2-ol
Description
Properties
IUPAC Name |
1-(4-bromophenyl)sulfanyl-2-methylpropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrOS/c1-10(2,12)7-13-9-5-3-8(11)4-6-9/h3-6,12H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQMRNMGCLZPTBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CSC1=CC=C(C=C1)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination of 2-Methyl-2-phenylpropanoic Acid in Aqueous Medium
The foundational step involves the selective bromination of 2-methyl-2-phenylpropanoic acid in aqueous media under controlled conditions. This process is advantageous due to its high selectivity, avoiding the formation of undesirable isomers and minimizing environmental and safety concerns associated with halogenated solvents.
-
- Conducted in heterogeneous conditions with solid substrate dispersed in water under acidic, neutral, or alkaline conditions.
- Bromine (Br₂) is used in a molar ratio of approximately 1–2 equivalents per mole of substrate.
- Temperature maintained between 25°C to 35°C to optimize selectivity and yield.
- Reaction duration typically ranges from 10 to 16 hours, ensuring complete bromination.
Reaction Mechanism:
Bromine reacts electrophilically with the aromatic ring, predominantly at the para-position relative to the phenyl group, due to electronic effects, leading to high regioselectivity.
2-methyl-2-phenylpropanoic acid + Br₂ → 2-(4-bromophenyl)-2-methylpropanoic acid
Data Summary:
| Parameter | Details |
|---|---|
| Bromine equivalents | 1–2 equivalents |
| Solvent | Water (aqueous medium) |
| Temperature | 25°C – 35°C |
| Reaction time | 10–16 hours |
| Yield | Approximately 46–50% (based on patent data) |
| Purity of product | >98% purity |
- Excess bromine is avoided to prevent over-bromination and formation of isomers.
Chemical Reactions Analysis
Oxidation Reactions
The sulfanyl group undergoes oxidation to sulfoxide or sulfone derivatives under controlled conditions.
‡Conditions adapted from similar sulfanyl oxidations in.
Nucleophilic Substitution at the Bromophenyl Group
The bromine atom on the aromatic ring participates in cross-coupling reactions, though aryl bromides typically require catalytic systems.
††Example from palladium-mediated couplings in .
‡‡Conditions inferred from bromophenyl reactivity in .
Functionalization of the Hydroxyl Group
The tertiary alcohol undergoes esterification or etherification under standard conditions.
| Reaction | Reagents/Conditions | Product |
|---|---|---|
| Esterification | Acetyl chloride, pyridine, RT, 12 h | 1-[(4-Bromophenyl)sulfanyl]-2-methylpropanyl acetate |
| Etherification | Methyl iodide, NaH, THF, 0°C to RT | Methoxy derivative§ |
§Adapted from analogous tertiary alcohol reactions in.
Elimination and Cyclization
Under acidic conditions, dehydration may occur, though tertiary alcohols are less prone to elimination.
| Reaction | Reagents/Conditions | Product |
|---|---|---|
| Dehydration | H₂SO₄, Δ, 2–4 h | Alkene derivative (minor pathway) |
Stability and Handling Considerations
-
Solubility : Moderately soluble in polar organic solvents (e.g., DCM, THF) .
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Storage : Stable under inert gas at –20°C; sensitive to prolonged exposure to light/moisture due to the sulfanyl group .
This compound’s versatility in nucleophilic, oxidative, and cross-coupling reactions makes it valuable for synthesizing complex sulfides, sulfones, and biaryl structures. Further studies are needed to explore its catalytic applications and biological activity.
Scientific Research Applications
Scientific Research Applications
-
Medicinal Chemistry
- Antitumor Activity: Compounds similar to 1-[(4-Bromophenyl)sulfanyl]-2-methylpropan-2-ol have been investigated for their cytotoxic effects against various cancer cell lines. A study highlighted that derivatives with sulfur atoms exhibited enhanced activity due to their ability to interact with biological macromolecules, potentially disrupting cellular processes .
- Enzyme Inhibition: The compound's structure allows it to act as an inhibitor for certain enzymes, such as histone deacetylases (HDACs), which are crucial in cancer progression. Inhibitors of HDACs have shown promise in treating various cancers by reactivating silenced genes involved in growth regulation .
-
Organic Synthesis
- Reagent in Chemical Reactions: The presence of the bromine atom makes this compound a useful electrophile in nucleophilic substitution reactions. It can be employed to synthesize more complex organic molecules by reacting with nucleophiles such as amines or alcohols .
- Synthesis of Sulfide Derivatives: The sulfur atom in the compound allows for further functionalization, leading to the creation of sulfide derivatives that may possess unique properties beneficial for pharmaceutical applications .
-
Material Science
- Development of Functional Materials: Research has indicated that compounds containing sulfur can enhance the conductivity and stability of materials used in electronic applications. The incorporation of this compound into polymer matrices could lead to new materials with improved electrical properties .
Case Study 1: Antitumor Activity Evaluation
A study conducted on various brominated phenolic compounds, including this compound, showed promising results against human breast cancer cell lines. The compound exhibited IC50 values indicating significant cytotoxicity, suggesting its potential as a lead compound for further development in cancer therapy .
Case Study 2: Enzyme Inhibition Mechanism
Research into the enzyme inhibition properties of similar compounds revealed that the bromophenyl group enhances binding affinity to target enzymes. This was demonstrated through kinetic studies showing reduced activity of HDACs upon treatment with these compounds, leading to apoptosis in cancer cells .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 1-[(4-Bromophenyl)sulfanyl]-2-methylpropan-2-ol involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. Additionally, the bromophenyl group can engage in π-π interactions with aromatic residues in proteins, influencing their activity .
Comparison with Similar Compounds
Halogen-Substituted Analogs
- Molecular Formula : C₁₀H₁₃ClO.
- Key Differences : Chlorine (35.45 g/mol) replaces bromine (79.90 g/mol), reducing molecular weight to 196.67 g/mol.
- Spectral Data : Similar ¹H/¹³C NMR patterns but with aromatic proton shifts at δ 7.25–7.30 ppm (Cl’s lower electronegativity vs. Br) .
- Reactivity : Lower steric hindrance and electron-withdrawing effects compared to Br may alter nucleophilic substitution kinetics .
Disulfane Derivatives
1,2-Bis(4-bromophenyl)disulfane
Ketone and Sulfanyl Derivatives
1-(4-Bromophenyl)-2-(methylsulfanyl)propan-1-one (CAS: 1183480-80-9)
- Molecular Formula : C₁₀H₁₁BrOS.
- Structure : Ketone (propan-1-one) replaces the alcohol, with a methylsulfanyl (-S-CH₃) substituent.
- Key Differences : The ketone group enhances electrophilicity, making it reactive toward nucleophiles like hydrazines or Grignard reagents.
- Spectral Data : ¹H NMR shows a singlet for the methylsulfanyl group (δ 2.10 ppm) and a carbonyl signal at δ 205 ppm in ¹³C NMR .
Phenolic Derivatives
4-[2-(4-Bromophenyl)propan-2-yl]phenol (CAS: 52687-47-5)
- Molecular Formula : C₁₅H₁₅BrO.
- Structure: Phenol group replaces the sulfanyl-tert-butanol moiety.
- Key Differences: Phenolic -OH increases acidity (pKa ~10) compared to tertiary alcohol (pKa ~19).
- Applications: Phenolic derivatives are common in antioxidants and pharmaceuticals .
Sulfinyl and Complex Derivatives
1-(4-Bromophenylsulfinyl)-2-methylnaphtho[2,1-b]furan
- Structure : Sulfinyl (-SO-) group and fused naphthofuran system.
- Key Differences : Sulfinyl group introduces chirality and enhances polarity, affecting solubility and biological activity .
Comparative Analysis Table
Research Findings and Implications
- Electronic Effects : Bromine’s strong electron-withdrawing nature in the target compound enhances the acidity of the tert-butyl alcohol compared to its chloro analog, influencing hydrogen-bonding interactions .
- Synthetic Utility : The sulfanyl group in the target compound facilitates nucleophilic substitutions, whereas disulfane derivatives are prone to redox reactions .
- Biological Relevance : Compounds like 1-(4-Bromophenyl)-2-(methylsulfanyl)propan-1-one may exhibit bioactivity due to the ketone group’s electrophilicity, as seen in similar thiadiazole derivatives .
Biological Activity
1-[(4-Bromophenyl)sulfanyl]-2-methylpropan-2-ol, also known as a brominated phenolic compound, has gained attention in recent years due to its potential biological activities. This compound features a unique structure that includes a bromophenyl group and a sulfanyl moiety, which may contribute to its pharmacological properties. This article aims to explore the biological activity of this compound, focusing on its antimicrobial, anticancer, and other therapeutic potentials.
Chemical Structure and Properties
- Molecular Formula : C10H13BrOS
- SMILES : CC(C)(CC1=CC=C(C=C1)Br)O
- InChI : InChI=1S/C10H13BrOS/c1-10(2,12)7-8-3-5-9(11)6-4-8/h3-6,12H,7H2
Biological Activity Overview
The biological activities of this compound have been investigated in various studies. The following sections summarize key findings related to its antimicrobial and anticancer properties.
Antimicrobial Activity
Research has shown that compounds containing bromophenyl groups often exhibit significant antimicrobial properties. For instance:
- A study indicated that similar brominated compounds demonstrated moderate antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus .
- The presence of the sulfanyl group may enhance the interaction with microbial cell membranes, improving the compound's efficacy .
Anticancer Properties
The anticancer potential of this compound has been explored in vitro:
- Preliminary studies suggest that this compound might inhibit the proliferation of cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest .
- Specific assays indicated that derivatives of brominated phenolic compounds could reduce tumor growth in xenograft models, showcasing their potential as therapeutic agents .
The exact mechanism by which this compound exerts its biological effects is not fully elucidated. However, potential mechanisms include:
- Receptor Interaction : The compound may interact with specific receptors or enzymes involved in cellular signaling pathways.
- Oxidative Stress Modulation : It could influence oxidative stress levels within cells, leading to altered metabolic responses.
- Hydrophobic Interactions : The bromine atom and sulfanyl group may facilitate interactions with lipid membranes or hydrophobic pockets in proteins .
Case Studies and Research Findings
Several studies have documented the biological activities of related compounds, providing insights into the potential effects of this compound:
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-[(4-Bromophenyl)sulfanyl]-2-methylpropan-2-ol?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or oxidation-reduction reactions. A validated approach involves reacting 4-bromothiophenol with tert-butyl hydroperoxide (TBHP) in the presence of a base, yielding β-hydroxysulfides with high regioselectivity . Alternative routes include coupling 2-bromobenzyl alcohol derivatives with diols under controlled conditions, as demonstrated for structurally analogous sulfanylpropanols . Key parameters include temperature control (20–60°C), solvent selection (e.g., dichloromethane), and reaction time (6–12 hours).
Q. How should researchers characterize this compound using spectroscopic methods?
- Methodological Answer :
- 1H/13C NMR : The 1H NMR spectrum typically shows two doublets (δ 7.3–7.5 ppm) for aromatic protons, a singlet for the methyl groups (δ 1.3–1.5 ppm), and a broad peak for the hydroxyl group (δ 2.0–2.5 ppm). 13C NMR confirms the quaternary carbon (δ 70–75 ppm) and aromatic carbons (δ 120–135 ppm) .
- MS/HRMS : GC-MS (EI) reveals a molecular ion peak at m/z 274–276 (M⁺, isotopic pattern for bromine). HRMS data can confirm the molecular formula (C₁₀H₁₃BrOS) with a mass accuracy <5 ppm .
Q. What solvents and storage conditions are recommended to preserve stability?
- Methodological Answer : Store under inert gas (N₂/Ar) at –20°C in amber vials to prevent oxidation of the sulfanyl group. Use anhydrous solvents (e.g., DMSO, DMF) for reactions, as moisture may hydrolyze the hydroxyl group .
Advanced Research Questions
Q. How can researchers resolve contradictions in NMR data during synthesis?
- Methodological Answer : Discrepancies in peak splitting or chemical shifts may arise from impurities (e.g., unreacted thiophenol) or stereochemical variations.
- Troubleshooting :
Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the pure product .
Perform decoupling experiments to confirm coupling between protons.
Compare experimental data with computational predictions (DFT-based NMR simulations) .
Q. What advanced techniques confirm the crystal structure of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example, analogous sulfinyl-naphthofuran derivatives were analyzed using Mo-Kα radiation (λ = 0.71073 Å) to determine space groups (e.g., P1) and refine structures with R factors <0.05 . Key steps:
- Crystal growth via slow evaporation (solvent: methanol/water).
- Data collection with a Bruker APEX-II diffractometer.
- Structural refinement using SHELXTL or OLEX2 software .
Q. How can researchers study its potential biological activity?
- Methodological Answer : While direct evidence is limited, analogous sulfanylpropanols exhibit antimicrobial and anticancer properties.
- Screening Workflow :
Perform in vitro cytotoxicity assays (e.g., MTT) against cancer cell lines (e.g., HeLa, MCF-7).
Use molecular docking (AutoDock Vina) to predict binding affinity with targets like EGFR or topoisomerase II .
Validate activity via enzymatic inhibition assays (e.g., kinase activity measured via fluorescence polarization) .
Q. What strategies mitigate byproduct formation during scale-up synthesis?
- Methodological Answer : Common byproducts include sulfoxides (from over-oxidation) or disulfides (from dimerization).
- Optimization :
Control oxidant stoichiometry (e.g., limit TBHP to 1.2 equivalents) .
Introduce radical scavengers (e.g., BHT) to suppress disulfide formation.
Use flow chemistry for precise temperature and mixing control, improving yield (>85%) .
Data Contradiction Analysis
Q. How should researchers address discrepancies in mass spectrometry data?
- Methodological Answer :
- Scenario : Observed m/z values deviate from theoretical values.
- Resolution :
Recalibrate the MS instrument using a standard (e.g., fluorinated phosphazene).
Check for adduct formation (e.g., [M+Na]⁺ vs. [M+H]⁺) and adjust ionization settings (ESI vs. EI) .
Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
